molecular formula C8H6BrN3S B1269854 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39631-33-9

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B1269854
CAS RN: 39631-33-9
M. Wt: 256.12 g/mol
InChI Key: XWHAVZKPVJXNCK-UHFFFAOYSA-N
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Description

Triazole derivatives, including compounds structurally related to 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, are of significant interest in organic and medicinal chemistry due to their diverse biological activities and chemical properties. These compounds have been synthesized through various methods and their structure-activity relationships extensively studied.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, condensation with various aldehydes, and modifications of the triazole ring. For example, Singh and Kandel (2013) described the synthesis of a basic triazole nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation to form Schiff bases (Singh & Kandel, 2013).

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A key application of derivatives of 1,2,4-triazole, such as 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, is in antimicrobial and antifungal research. These compounds have been found to exhibit significant antimicrobial and antifungal effects, making them promising candidates for developing new pharmacological agents. For example, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles synthesized using 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a starting substance showed notable antimicrobial and antifungal activity. The most active compound among these was identified as 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole, highlighting the potential of these derivatives in medical research (Safonov & Panasenko, 2022).

Corrosion Inhibition

  • Another significant application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Studies have shown that compounds like 4-Phenyl-5-undecyl-4H-[1,2,4] triazole-3-thiol demonstrate effective corrosion inhibition in various acidic environments, such as hydrochloric and sulfuric acid. These compounds act as mixed-type inhibitors, blocking active sites on metal surfaces, which is crucial in protecting metals like mild steel from corrosion. This application is vital in industries where metal preservation is essential (Quraishi & Jamal, 2002).

Anti-Inflammatory Activity

  • Derivatives of 1,2,4-triazole, including those similar to this compound, have been synthesized and evaluated for their anti-inflammatory properties. Research has indicated that these compounds exhibit significant anti-inflammatory activity, highlighting their potential use in developing new anti-inflammatory drugs. The ability of these compounds to modulate inflammatory responses could have broad implications in medical treatments (Labanauskas et al., 2004).

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure have proven significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHAVZKPVJXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357416
Record name 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39631-33-9
Record name 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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